molecular formula C10H10N2O2 B143036 1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)propan-1-one CAS No. 137538-56-8

1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)propan-1-one

Numéro de catalogue B143036
Numéro CAS: 137538-56-8
Poids moléculaire: 190.2 g/mol
Clé InChI: CRFFVDFBQQHRRM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)propan-1-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BHIP and is a benzimidazole derivative. BHIP has been studied for its various properties, including its synthesis, mechanism of action, biochemical and physiological effects, and future directions.

Mécanisme D'action

BHIP exerts its effects by modulating various signaling pathways, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways. BHIP has been shown to inhibit the activity of various enzymes, including topoisomerase I and II, and histone deacetylase, which are involved in cancer cell proliferation and survival.

Effets Biochimiques Et Physiologiques

BHIP has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and apoptosis in various cell types. BHIP has also been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis.

Avantages Et Limitations Des Expériences En Laboratoire

BHIP has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, BHIP has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.

Orientations Futures

BHIP has several potential future directions, including its use as a therapeutic agent for cancer and neurodegenerative disorders. Further studies are needed to determine the optimal dosage, administration route, and toxicity of BHIP. BHIP can also be modified to improve its pharmacokinetic and pharmacodynamic properties, such as its bioavailability and target specificity.
Conclusion:
In conclusion, 1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)propan-1-one is a promising compound with potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders. BHIP has been studied for its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further studies are needed to determine the optimal use of BHIP as a therapeutic agent.

Méthodes De Synthèse

BHIP can be synthesized by various methods, including the reaction of 5-nitro-1H-benzo[d]imidazole with ethyl acetoacetate in the presence of a base, followed by the reduction of the nitro group to an amino group using hydrogen gas and palladium on carbon catalyst. The resulting amino compound is then subjected to a Mannich reaction with formaldehyde and a suitable amine to obtain BHIP.

Applications De Recherche Scientifique

BHIP has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. Studies have shown that BHIP has anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. BHIP has also been studied for its neuroprotective effects by reducing oxidative stress and inflammation in neurodegenerative disorders such as Alzheimer's disease.

Propriétés

Numéro CAS

137538-56-8

Nom du produit

1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)propan-1-one

Formule moléculaire

C10H10N2O2

Poids moléculaire

190.2 g/mol

Nom IUPAC

1-(5-hydroxy-1H-benzimidazol-4-yl)propan-1-one

InChI

InChI=1S/C10H10N2O2/c1-2-7(13)9-8(14)4-3-6-10(9)12-5-11-6/h3-5,14H,2H2,1H3,(H,11,12)

Clé InChI

CRFFVDFBQQHRRM-UHFFFAOYSA-N

SMILES

CCC(=O)C1=C(C=CC2=C1N=CN2)O

SMILES canonique

CCC(=O)C1=C(C=CC2=C1N=CN2)O

Synonymes

1-Propanone,1-(5-hydroxy-1H-benzimidazol-4-yl)-(9CI)

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.